

# Molecular formula and weight of 2-(phenylethynyl)thiophene

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 2-(Phenylethynyl)thiophene

Cat. No.: B3031547

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## Technical Guide: 2-(phenylethynyl)thiophene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and characterization of **2-(phenylethynyl)thiophene**. The information is intended for use in research, synthetic chemistry, and drug development applications.

## Core Compound Data

**2-(phenylethynyl)thiophene** is an organic compound featuring a thiophene ring substituted with a phenylethynyl group. Its key quantitative data are summarized below.

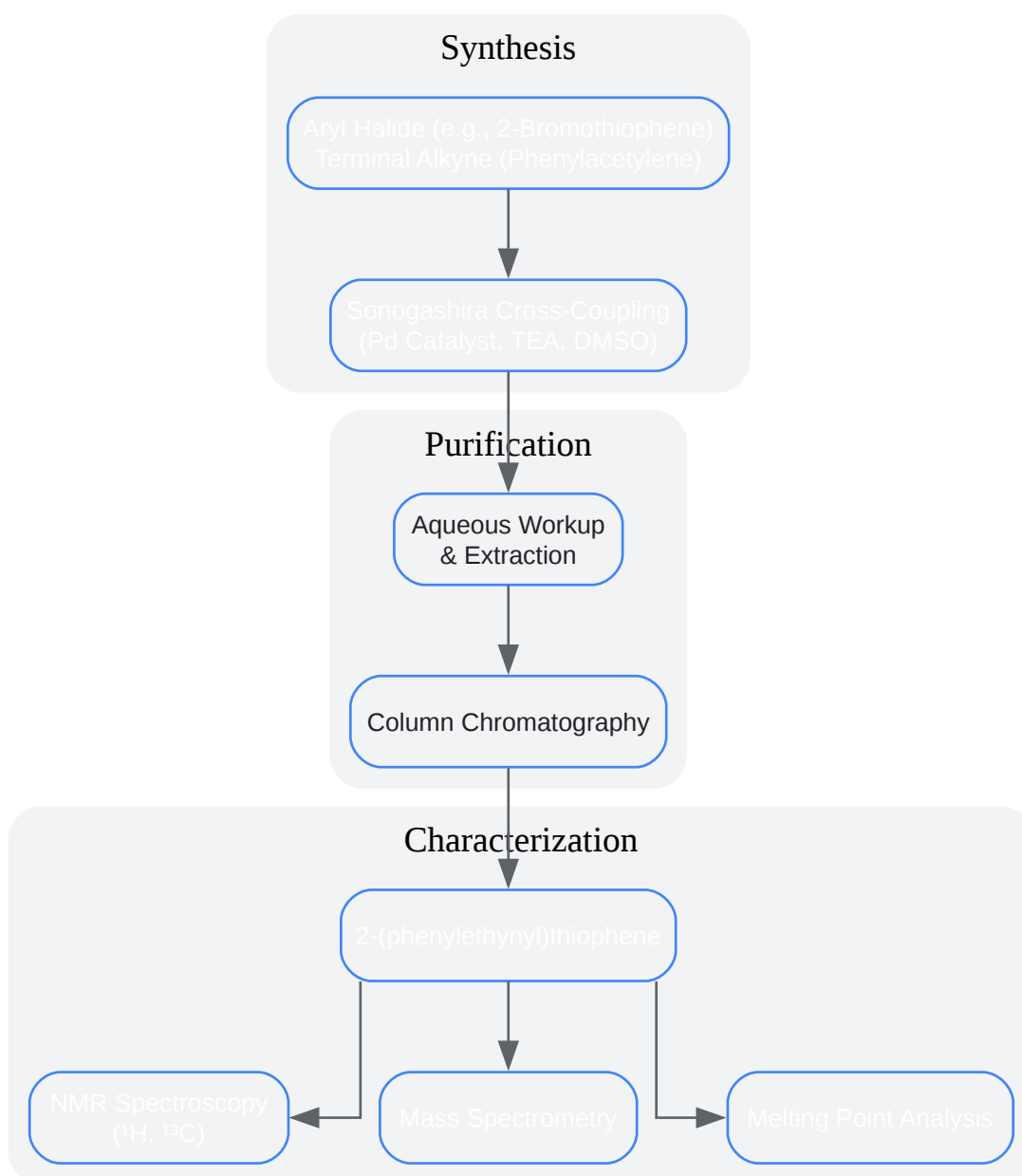
Property	Value	Reference
Molecular Formula	C <sub>12</sub> H <sub>8</sub> S	[1][2]
Molecular Weight	184.26 g/mol	[1][2]
Melting Point	48-49 °C	[3]
Appearance	Light yellow solid	[3]

## Synthesis and Characterization

The primary method for synthesizing **2-(phenylethynyl)thiophene** is the Sonogashira cross-coupling reaction. This palladium-catalyzed reaction efficiently forms the carbon-carbon bond between the thiophene and phenylacetylene moieties.

## Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and subsequent characterization of **2-(phenylethynyl)thiophene**.



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Caption: Synthesis and Characterization Workflow.

## Experimental Protocols

### 1. Synthesis via Sonogashira Cross-Coupling

This protocol is adapted from a typical procedure for Sonogashira cross-coupling reactions.[3]

- Materials:
  - Aryl bromide (e.g., 2-bromothiophene) (0.80 mmol)
  - Terminal acetylene (e.g., phenylacetylene) (1.2 mmol)
  - Palladium catalyst (e.g., N-heterocyclic carbene-Pd(II) complex) (1 mol%)
  - Triethylamine (TEA) (2 equivalents)
  - Dimethyl sulfoxide (DMSO) (2 mL)
- Procedure:
  - To a stirred mixture of the aryl bromide and terminal acetylene in DMSO, add the palladium catalyst and triethylamine.
  - Allow the reaction mixture to stir at the appropriate temperature (typically room temperature to moderate heating) until the reaction is complete, as monitored by thin-layer chromatography (TLC).
  - Upon completion, perform an aqueous workup and extract the product with a suitable organic solvent.
  - Purify the crude product by column chromatography to yield **2-(phenylethynyl)thiophene**.

### 2. Characterization by $^1\text{H}$ NMR Spectroscopy

- Instrumentation: A 400 MHz NMR spectrometer (e.g., Bruker Avance II) is suitable for obtaining  $^1\text{H}$  NMR spectra.[3]

- Sample Preparation: Dissolve a small amount of the purified product in a deuterated solvent, such as chloroform-d ( $\text{CDCl}_3$ ).
- Data Acquisition: Acquire the  $^1\text{H}$  NMR spectrum.
- Expected Chemical Shifts (in  $\text{CDCl}_3$ ):
  - $\delta$  7.59 – 7.54 (m, 2H)
  - $\delta$  7.41 – 7.36 (m, 3H)
  - $\delta$  7.35 – 7.30 (m, 2H)
  - $\delta$  7.07 – 7.02 (m, 1H)[3]

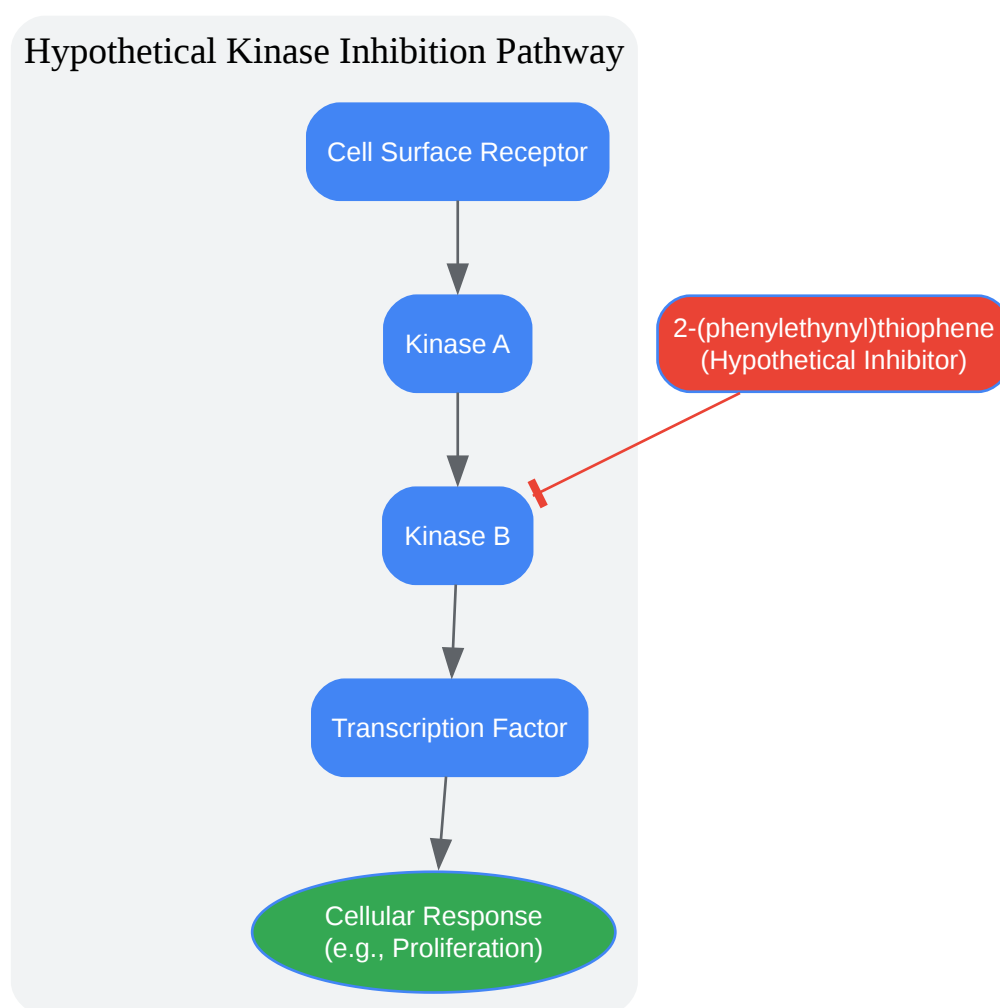
## Potential Applications and Biological Context

Thiophene derivatives are a significant class of heterocyclic compounds with a wide range of applications in medicinal chemistry and materials science.[4][5] They are known to exhibit various biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[4][6] While specific signaling pathways for **2-(phenylethynyl)thiophene** are not extensively documented, its structural motifs are present in molecules of therapeutic interest. Further research into its biological activity could elucidate its potential as a lead compound in drug discovery programs.

## Signaling Pathway Diagram (Hypothetical)

The following diagram represents a hypothetical signaling pathway where a thiophene derivative might act as an inhibitor, a common mechanism for such compounds in drug development.

## Hypothetical Kinase Inhibition Pathway

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Caption: Hypothetical Kinase Inhibition Pathway.

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## References

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